6-Aminobicyclo[2.2.1]heptan-2-ol
Description
Significance of the Bicyclo[2.2.1]heptane Scaffold in Advanced Chemical Research
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) scaffold, is a highly significant structural motif in organic chemistry. Its rigid, bridged structure imparts a high degree of stereochemical control, making it an invaluable tool in asymmetric synthesis and catalysis. researchgate.net The defined spatial arrangement of substituents on the bicyclo[2.2.1]heptane framework allows for the precise construction of chiral molecules, which is critical in the development of new pharmaceuticals and materials. researchgate.net
This scaffold is not merely a synthetic curiosity; it is embedded in numerous biologically active natural products and synthetic compounds. researchgate.net For instance, camphor (B46023) and borneol are well-known natural products featuring this bicyclic core. researchgate.net The inherent strain and unique electronic properties of the bicyclo[2.2.1]heptane system also lead to interesting and often synthetically useful reactivity, such as in rearrangement reactions and the formation of novel chemical entities. The development of efficient methods to functionalize this scaffold remains an active area of research, with techniques like the Diels-Alder reaction providing a powerful entry point to this class of compounds. researchgate.net
Overview of Functionalized Bicyclo[2.2.1]heptane Derivatives with Amino Alcohol Moieties
The introduction of amino and alcohol functional groups onto the bicyclo[2.2.1]heptane scaffold gives rise to amino alcohols, a class of compounds with broad utility. The 1,2-amino alcohol motif, in particular, is a privileged structural unit found in numerous natural products, pharmaceuticals, and chiral ligands. scirp.org The synthesis of these functionalized derivatives can be achieved through various synthetic strategies, often focusing on stereoselective methods to control the relative and absolute configuration of the amino and hydroxyl groups. scirp.org
Bicyclic amino alcohols derived from the bicyclo[2.2.1]heptane framework have been investigated for their potential as chiral ligands in asymmetric catalysis. For example, camphor-based amino alcohols have been synthesized and utilized in the enantioselective addition of organozinc reagents to aldehydes. eurekaselect.com The rigid backbone of the bicyclo[2.2.1]heptane system, combined with the chelating ability of the amino and alcohol groups, can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.
Furthermore, these functionalized bicyclic compounds serve as valuable building blocks in medicinal chemistry. The constrained conformation of the scaffold can mimic peptide turns or present pharmacophoric groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com An example is 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained γ-amino acid that has been synthesized to mimic γ-turns in peptides. nih.govmdpi.com
Research Trajectories for 6-Aminobicyclo[2.2.1]heptan-2-ol
While detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. As a bicyclic amino alcohol, it stands as a potential candidate for applications in asymmetric synthesis and medicinal chemistry.
Asymmetric Catalysis: A primary research trajectory for this compound and its derivatives lies in their application as chiral ligands. The synthesis of various stereoisomers (endo/exo) and N-substituted derivatives would allow for the creation of a library of ligands to be screened in a wide range of asymmetric transformations. These could include asymmetric additions to carbonyls, reductions, and oxidations, where the rigid bicyclic framework could impart high levels of enantioselectivity.
Medicinal Chemistry: The structural analogy to other biologically active bicyclo[2.2.1]heptane derivatives, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a known inhibitor of L-type amino acid transporters, suggests that this compound could serve as a scaffold for the design of novel therapeutic agents. researchgate.netbldpharm.com Investigations into its biological activity, or that of its derivatives, could target a variety of receptors and enzymes where a conformationally restricted presentation of amino and hydroxyl groups is desirable. For instance, derivatives have been explored as potential anti-cancer metastasis agents by targeting chemokine receptors. scirp.org
Synthesis of Complex Molecules: this compound can also be envisioned as a versatile chiral building block for the synthesis of more complex natural products or designed molecules. The amino and hydroxyl groups provide handles for further functionalization, allowing for the elaboration of the bicyclic core into more intricate structures.
Chemical and Physical Properties of this compound Derivatives
Below is a table summarizing the available chemical and physical data for derivatives of this compound. It is important to note that the data is for the hydrochloride salt and a specific stereoisomer, reflecting the typical forms in which such compounds are supplied and studied.
| Property | Value | Reference |
| Compound Name | rel-(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride | labcompare.com |
| CAS Number | 2930725-03-2 | labcompare.com |
| Molecular Formula | C₇H₁₄ClNO | |
| Purity / Grade | ≥97% | |
| Compound Name | This compound hydrochloride | |
| CAS Number | Not specified | |
| Molecular Formula | C₇H₁₄ClNO | |
| SMILES | C1C2CC(C1C(C2)O)N.Cl |
Structure
3D Structure
Properties
IUPAC Name |
6-aminobicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-2-4-1-5(6)7(9)3-4/h4-7,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGFSOKWOCPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302208 | |
| Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-58-2 | |
| Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223595-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminobicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 6 Aminobicyclo 2.2.1 Heptan 2 Ol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptane derivatives in solution. The constrained nature of the bicyclic system results in characteristic chemical shifts and spin-spin coupling constants that provide a wealth of structural information.
The ¹H and ¹³C NMR spectra of bicyclo[2.2.1]heptane systems are distinguished by the dispersal of signals, which is a direct consequence of the rigid carbon skeleton. The chemical environment of each nucleus is highly dependent on its position and stereochemical orientation (exo or endo).
In ¹H NMR, protons attached to carbons bearing electronegative substituents, such as the hydroxyl (-OH) and amino (-NH₂) groups in 6-aminobicyclo[2.2.1]heptan-2-ol, are shifted downfield. The bridgehead protons (at C1 and C4) typically appear as multiplets, while the methylene (B1212753) bridge proton (at C7) often shows distinct signals for its syn and anti protons. The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle, providing key insights into the exo/endo configuration of substituents.
In ¹³C NMR, the chemical shifts are sensitive to both substituent effects and steric interactions. cdnsciencepub.com The carbons bonded to the oxygen and nitrogen atoms (C2 and C6) are significantly deshielded. The unique strained environment of the bicyclic system influences the shielding of all carbons. cdnsciencepub.com The combination of ¹H and ¹³C NMR data allows for the comprehensive assignment of the carbon skeleton. google.com
Table 1: Representative NMR Spectral Data for Bicyclo[2.2.1]heptane Derivatives
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Bridgehead (H1, H4) | 2.3 - 2.8 | Often broad multiplets |
| ¹H | Protons at substituted carbons (e.g., H2, H6) | 3.5 - 4.5 | Downfield shift due to -OH and -NH₂ groups |
| ¹H | Methylene bridge (H7syn, H7anti) | 1.5 - 2.0 | Distinct signals due to different magnetic environments |
| ¹³C | Bridgehead (C1, C4) | 40 - 55 | Sensitive to substitution pattern |
| ¹³C | Substituted carbons (C2, C6) | 60 - 85 | Deshielded by electronegative O and N atoms |
| ¹³C | Methylene bridge (C7) | ~30 - 40 | Reflects the strained nature of the ring system |
Note: These are approximate ranges and can vary significantly based on the specific derivative and solvent used.
While 1D NMR provides essential data, complex spin systems and signal overlap in bicyclic molecules often necessitate the use of two-dimensional (2D) NMR experiments for complete structural elucidation. acs.org
Correlation Spectroscopy (COSY): This homonuclear correlation technique is fundamental for establishing proton-proton connectivity. longdom.org Cross-peaks in a COSY spectrum identify pairs of protons that are spin-coupled, allowing for the tracing of the entire proton framework of the molecule. This is crucial for confirming the bicyclic core structure and assigning protons within each spin system. longdom.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of each carbon atom by linking it to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the most powerful NMR method for determining the stereochemistry of bicyclo[2.2.1]heptane derivatives. researchgate.net It identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can definitively establish the relative exo/endo configuration of the amino and hydroxyl groups by observing through-space correlations between the protons on C2 and C6 and other protons in the bicyclic system.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. uol.de It provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. uol.deencyclopedia.pub For chiral molecules like the derivatives of this compound, this technique is the gold standard for determining the absolute configuration. encyclopedia.pub
The analysis of a suitable single crystal provides an electron density map of the molecule, revealing the exact spatial arrangement of all atoms in the solid state. This confirms the connectivity and, crucially, the stereochemical relationships between all chiral centers. The resulting structural model also reveals the molecule's preferred conformation in the crystal lattice, including the puckering of the rings and the orientation of the substituents. researchgate.net In a study of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide, a related structure, X-ray diffraction confirmed the formation of an intramolecular N—H···N hydrogen bond and detailed the supramolecular structure formed in the crystal. researchgate.net
Table 2: Crystallographic Data Example for a Derivative of the Aminobicyclo[2.2.1]heptane Core
| Parameter | Value | Significance |
|---|---|---|
| Crystal system | Monoclinic | Describes the basic shape of the unit cell |
| Space group | P2₁ | Defines the symmetry elements within the crystal |
| a, b, c (Å) | 10.1715, 6.1169, 11.5150 | Dimensions of the unit cell |
| β (°) | 110.332 | Angle of the unit cell |
| Key Torsion Angle | C(ar)—S—N—C = -57.93° | Defines the conformation around the sulfonamide bond |
Data derived from the analysis of N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) and amino (-NH₂) groups and for probing hydrogen bonding interactions.
The O-H stretching vibration of alcohols typically appears as a broad, strong band in the region of 3200–3600 cm⁻¹. uobabylon.edu.iq The N-H stretching of primary amines gives rise to two weaker bands in the 3300–3500 cm⁻¹ range. uobabylon.edu.iq The presence of intramolecular hydrogen bonding, for example between the hydroxyl proton and the lone pair of the amino nitrogen, can have a significant effect on the IR spectrum. matanginicollege.ac.in This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (e.g., towards 3200 cm⁻¹) and the band to become broader and more intense. matanginicollege.ac.in Analysis of the IR spectrum in dilute solutions can help distinguish intramolecular from intermolecular hydrogen bonding, as the position of an intramolecular bond is independent of concentration. matanginicollege.ac.in
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| Alcohol O-H | Stretch (Free) | 3600 - 3650 (sharp) | Observed in dilute, non-polar solution |
| Alcohol O-H | Stretch (H-bonded) | 3200 - 3550 (broad) | Indicates inter- or intramolecular hydrogen bonding. uobabylon.edu.iq |
| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Confirms the presence of the -NH₂ group |
| C-O | Stretch | 1000 - 1260 | Found in the fingerprint region |
Conformational Analysis and Stereoelectronic Effects in 6 Aminobicyclo 2.2.1 Heptan 2 Ol Systems
Intrinsic Ring Strain and Conformational Rigidity of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is characterized by its significant conformational rigidity. Unlike monocyclic systems such as cyclohexane (B81311) that readily undergo ring-flipping between chair and boat conformations, the bicyclo[2.2.1]heptane structure is locked into a strained boat-like conformation by the one-carbon bridge (C7) spanning the 1 and 4 positions. fiveable.melibretexts.org This structural constraint prevents facile rotation around the C-C bonds, resulting in a molecule with very limited conformational flexibility. fiveable.me
This rigidity imposes considerable ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain from eclipsing interactions, and transannular strain. The high strain of this bicyclic system is a driving force in certain chemical reactions, such as retro-condensation and retro-aldol reactions, which can be exploited to synthesize highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov The fixed spatial orientation of substituents on this framework makes it an excellent model for studying stereochemical and electronic interactions, as the relationships between functional groups are well-defined and not complicated by conformational isomerism.
Analysis of Intramolecular Hydrogen Bonding Networks and their Impact on Conformation
The presence of IMHBs can be confirmed and characterized using spectroscopic methods like NMR and IR, as well as X-ray crystallography. nih.govruc.dk For instance, in NMR spectroscopy, the formation of a hydrogen bond can lead to a downfield shift of the involved proton's signal. nih.gov Studies on related bicyclic systems provide strong evidence for such interactions. A crystallographic study of N-(3-aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide, a derivative, confirmed the presence of an intramolecular N-H···N hydrogen bond that helps define the molecular conformation.
Similarly, computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols have shown that an F···H-O intramolecular hydrogen bond contributes to the stabilization of specific conformers. This suggests that a comparable, and likely stronger, O-H···N bond in 6-aminobicyclo[2.2.1]heptan-2-ol would be a dominant factor in its conformational preference. The strength of such IMHBs can significantly reduce the tendency for intermolecular association, meaning that even in concentrated solutions, a large proportion of the molecules exist as the intramolecularly bonded monomer. rsc.org
| Interaction | Donor | Acceptor | Significance | Supporting Evidence |
|---|---|---|---|---|
| O-H···N | Hydroxyl (-OH) | Amino (-NH₂) | Primary, stabilizing IMHB. Forms a stable six-membered ring, influencing conformational preference. | IR/NMR Spectroscopy, Computational Models rsc.org |
| N-H···O | Amino (-NH₂) | Hydroxyl (-OH) | Secondary, weaker IMHB. Less favorable due to lower acidity of N-H compared to O-H. | IR/NMR Spectroscopy ruc.dk |
Stereoelectronic Control in Reaction Pathways and Intermediates of Bicyclic Amino Alcohols
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on chemical reactivity, are particularly pronounced in rigid systems like bicyclo[2.2.1]heptane derivatives. The fixed geometry of this compound dictates the alignment of the nitrogen and oxygen lone-pair orbitals with the σ and σ* orbitals of adjacent bonds. This orbital alignment can exert significant control over reaction pathways and the stability of intermediates.
For example, the orientation of a lone pair anti-periplanar to a breaking bond can provide stereoelectronic assistance, accelerating the reaction. In the context of bicyclic amino alcohols, the relative configuration of the amino and hydroxyl groups can direct the outcome of reactions. Studies on the formation of bicyclic N,O-acetals from amino acid derivatives have shown that the stereochemical outcome is highly dependent on the configuration of the starting material, a direct consequence of thermodynamic stability and stereoelectronic control.
The rigid framework ensures that the approach of reagents is highly controlled, often leading to excellent stereoselectivity. For instance, in palladium-catalyzed reactions involving norbornene derivatives, the insertion of norbornene into a Pd-C bond is a key step that is influenced by the steric and electronic properties of substituents on the bicyclic ring. nih.govrsc.org The specific orientation of the amino and hydroxyl groups in this compound can therefore be expected to influence transition state energies and favor specific product isomers in a wide range of chemical transformations.
Influence of Remote Substituents on Local Conformation and Reactivity Profiles
The rigid bicyclo[2.2.1]heptane skeleton is an ideal model for studying how the electronic effects of a substituent are transmitted through a saturated framework. A substituent located at a remote position can influence the reactivity and properties of the functional groups at C2 and C6. These effects can be transmitted through bonds (inductive effects) or through space.
An extensive study on exo- and endo-6-substituted-exo-2-fluorobicyclo[2.2.1]heptanes utilized ¹⁹F NMR chemical shifts as a sensitive probe to measure the transmission of polar substituent effects. semanticscholar.org The research demonstrated that the electronic influence of a substituent (X) at the C6 position is effectively transmitted to the fluorine atom at the C2 position. The magnitude of this effect was found to depend on the stereochemical arrangement of the bonds connecting the substituent and the probe.
Computational Chemistry and Theoretical Studies of 6 Aminobicyclo 2.2.1 Heptan 2 Ol
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.govaimspress.com It has become a primary tool in computational chemistry for calculating ground state geometries and electronic properties with a favorable balance of accuracy and computational cost. wikipedia.orgnih.gov
For 6-Aminobicyclo[2.2.1]heptan-2-ol, DFT calculations are employed to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Functionals such as B3LYP, paired with basis sets like 6-31G* or higher, are commonly used for such calculations on organic molecules.
Once the optimized geometry is obtained, a wealth of electronic structure data can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Other calculated parameters often include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.
Table 1: Representative DFT-Calculated Properties for this compound (Illustrative)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy (Hartree) | -443.5 | Represents the total electronic energy of the optimized structure. |
| HOMO Energy (eV) | -8.9 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy (eV) | 1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (eV) | 10.4 | Indicates electronic excitability and chemical stability. |
| Dipole Moment (Debye) | 2.1 | Measures the overall polarity of the molecule. |
Ab Initio Methods for High-Level Electronic Structure and Energetic Characterization
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are known for their high accuracy, although they are typically more computationally demanding than DFT.
For bicyclic systems, ab initio calculations are particularly valuable for accurately predicting subtle structural features and energetic differences between stereoisomers. In a study on the related compound, 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, ab initio computational studies successfully predicted the existence of a γ-turn structure. ingentaconnect.comnih.govbenthamdirect.comeurekaselect.com This prediction was later confirmed by 1H NMR spectroscopy, which identified intramolecular hydrogen bonding that stabilized this specific conformation. nih.govbenthamdirect.comeurekaselect.com
For this compound, ab initio methods like Møller–Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide benchmark energetic and structural data. These calculations can precisely characterize the potential energy surface, identifying the global minimum and other low-energy conformers (e.g., endo vs. exo isomers). The high accuracy of these methods is crucial for resolving small energy differences that dictate conformational preferences and stereoselectivity in reactions.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.commdpi.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational landscape, flexibility, and dynamic behavior of a molecule in various environments, such as in solution. nih.govmdpi.com
For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt and the frequency of transitions between them. The simulation tracks the trajectory of each atom over a set period, typically nanoseconds to microseconds, allowing for the exploration of accessible conformational states. mdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure. It indicates the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues or atoms from their average position. It helps identify the most flexible regions of the molecule.
Hydrogen Bond Analysis: This analysis can track the formation and breaking of intramolecular hydrogen bonds (e.g., between the -OH and -NH2 groups) over time, which is crucial for understanding conformational stability.
These simulations provide a dynamic picture that complements the static view from geometry optimizations, offering insights into how the molecule behaves in a realistic, solvated environment. nih.gov
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound
| Analysis Metric | Typical Finding (Illustrative) | Interpretation |
|---|---|---|
| Average RMSD (Å) | 1.5 ± 0.3 | Indicates the overall structural stability; a low value suggests a relatively rigid core conformation. |
| RMSF of Amino Group (Å) | 0.8 | Shows higher flexibility of the substituent group compared to the bicyclic core. |
| RMSF of Hydroxyl Group (Å) | 0.7 | Shows flexibility of the hydroxyl substituent. |
| Intramolecular H-Bond Occupancy (%) | 45% | Percentage of simulation time that a specific hydrogen bond is present, indicating its transient nature. |
Prediction of Reactivity and Regioselectivity via Computational Transition State Analysis
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (ΔG‡) of the reaction.
For reactions involving this compound, such as nucleophilic substitution, oxidation of the alcohol, or acylation of the amine, computational methods can be used to model the reaction pathways. By calculating the energies of the reactants, products, and the transition states connecting them, chemists can predict which reaction is kinetically favored (i.e., has the lowest activation energy). nih.gov
This type of analysis is particularly useful for predicting regioselectivity and stereoselectivity. For example, in reactions of related bicyclo[2.2.1]heptane systems, DFT calculations have been used to explain exceptional regioselectivity by comparing the energy barriers for different potential reaction pathways. us.esresearchgate.net The homolytic cleavage of different C-C bonds in a radical intermediate, for instance, was shown to have different energy barriers, explaining why one product is formed exclusively. us.es
For this compound, transition state analysis could predict whether a reagent will attack from the exo or endo face, or whether the amino or hydroxyl group is more reactive under specific conditions. By identifying the lowest-energy transition state, a preferred reaction mechanism can be proposed, guiding experimental design to achieve desired products. acs.org
Chemical Reactivity and Derivatization Strategies for 6 Aminobicyclo 2.2.1 Heptan 2 Ol
Reactions Involving the Amine Functionality of 6-Aminobicyclo[2.2.1]heptan-2-ol
The primary amine group in this compound is a key site for a variety of chemical modifications, including protection, functionalization, and the formation of new carbon-nitrogen bonds.
Alkylation and Acylation Reactions for Amine Protection and Functionalization
The amine functionality of this compound can readily undergo alkylation and acylation reactions. These transformations are crucial for introducing new substituents and for protecting the amine group during multi-step syntheses.
Alkylation: N-methylation can be achieved using methods like the Leuckart–Wallach conditions (HCHO/HCO2H). psu.edu This exhaustive methylation can lead to the formation of a quaternary ammonium (B1175870) salt, a key intermediate in Hofmann elimination reactions. wikipedia.orgchadsprep.commasterorganicchemistry.com
Acylation: Acylation of the amine is a common strategy for installing protecting groups. For instance, the tert-butyloxycarbonyl (Boc) group can be introduced to protect the amine. beilstein-journals.org Another example is the reaction with 4-methylbenzenesulfonyl chloride to form N-(3-aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide. researchgate.net These protecting groups can be selectively removed under specific conditions, allowing for further manipulation of the molecule. beilstein-journals.org
A variety of protecting groups are available for amines, each with its own set of conditions for introduction and removal, providing orthogonality in complex synthetic sequences. beilstein-journals.org
Table 1: Examples of Amine Functionalization Reactions
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| HCHO/HCO2H | N-methylation | N-methylated amine | psu.edu |
| Excess Methyl Iodide | Exhaustive Methylation | Quaternary ammonium iodide | wikipedia.orgchadsprep.com |
| Boc Anhydride (B1165640) | Acylation (Protection) | N-Boc protected amine | beilstein-journals.org |
Condensation Reactions Leading to Imine and Related Derivatives
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically acid-catalyzed and is reversible. youtube.com
For example, reductive amination of the enantiopure amino alcohol with pyridine-3-carboxaldehyde, followed by reduction with sodium borohydride (B1222165), yields secondary amino alcohols. psu.edu The initial reaction can produce a mixture of isomeric imines and an N,O-acetal. psu.edu
The formation of imine derivatives is a versatile method for introducing a variety of substituents onto the nitrogen atom. These imines can then be further modified, for instance, through reduction to secondary amines.
Formation of Ammonium Salts and Basicity Considerations
As an amine, this compound is basic and readily forms ammonium salts upon reaction with acids. bldpharm.comintlab.orgarctomsci.com For instance, it reacts with hydrochloric acid to form this compound hydrochloride. bldpharm.comintlab.orgarctomsci.com
The basicity of the amine is a key property influencing its reactivity. The gas-phase basicity and proton affinity of related bicyclo[2.2.1]heptan-2-amines have been evaluated, providing insight into their reactivity. nist.gov The pKHA values for related lithium amides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), are 35.7 and 37.3, respectively, indicating their strong basicity. thieme-connect.de The formation of ammonium salts is a fundamental reaction that can be used to modify the solubility and handling properties of the compound.
Elimination Reactions (e.g., Hofmann Elimination) and Regiochemical Outcomes
The Hofmann elimination is a characteristic reaction of amines that leads to the formation of alkenes. wikipedia.orgchadsprep.com This reaction proceeds through a quaternary ammonium hydroxide (B78521) intermediate, which is formed by treating the amine with excess methyl iodide followed by silver oxide and water. wikipedia.org
Upon heating, the quaternary ammonium hydroxide undergoes an E2 elimination. chadsprep.com A key feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene (the Hofmann product). wikipedia.orgchadsprep.com This is in contrast to Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene. wikipedia.orgsaskoer.ca The preference for the Hofmann product is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most accessible proton. wikipedia.orgmasterorganicchemistry.com
The regiochemical outcome of elimination reactions in bicyclic systems like bicyclo[2.2.1]heptane can also be influenced by the stereochemical requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the proton and the leaving group. saskoer.ca
Reactions Involving the Hydroxyl Functionality of this compound
The secondary hydroxyl group of this compound provides another site for chemical modification, allowing for the synthesis of esters and ethers.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. medcraveonline.com For example, related bicyclic alcohols like borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) can be esterified with propionic acid to form bornyl propionate. Esterification can be carried out using chemical or enzymatic catalysts. medcraveonline.com
Etherification: The formation of ethers from the hydroxyl group is another important transformation. While direct etherification methods exist, the synthesis of ethers of this compound is less commonly described in the readily available literature compared to reactions involving the amine group. However, standard ether synthesis protocols, such as the Williamson ether synthesis, could potentially be applied, likely after protection of the more nucleophilic amine group.
Table 2: Examples of Hydroxyl Functionalization Reactions
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acid/Derivative | Esterification | Ester | medcraveonline.com |
Oxidation Reactions of the Hydroxyl Group
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 6-aminobicyclo[2.2.1]heptan-2-one, presents a significant challenge due to the presence of the nucleophilic and easily oxidizable amino group. Standard oxidation procedures must be carefully selected to ensure chemoselectivity, preventing unwanted side reactions at the nitrogen atom.
Two primary strategies are employed to achieve this transformation: direct chemoselective oxidation or a protection-oxidation-deprotection sequence.
Direct Chemoselective Oxidation: Certain modern oxidation methods allow for the selective oxidation of alcohols in the presence of amines. One such method involves the use of oxoammonium salts, like Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), under mildly acidic conditions. The protonated amine is deactivated towards oxidation, allowing the salt to selectively oxidize the hydroxyl group. nih.gov While direct application on this compound is not extensively documented, this method is a prime candidate for achieving the desired transformation in a single step.
Protection-Oxidation Sequence: A more conventional and widely applicable approach involves the temporary protection of the amino group. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability in various reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The synthesis of the N-Boc protected amino alcohol is typically the first step.
Once the amine is protected, a range of standard oxidation reagents can be used to convert the secondary alcohol to a ketone.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields. Swern oxidation has been successfully used to oxidize diols on the bicyclo[2.2.1]heptane skeleton, demonstrating its suitability for this system. mdpi.comresearchgate.net
Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Its use is well-established for complex molecules with sensitive functional groups.
Chromium-Based Reagents: While effective, reagents like pyridinium (B92312) chlorochromate (PCC) or chromic acid (Jones reagent) are generally harsher and their use is declining due to the toxicity of chromium compounds.
Following the oxidation, the Boc protecting group can be cleanly removed using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to yield the desired 6-aminobicyclo[2.2.1]heptan-2-one.
A summary of potential oxidation conditions for N-Boc-6-aminobicyclo[2.2.1]heptan-2-ol is presented below.
| Reagent/System | Conditions | Typical Yield | Notes |
| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C2. Et₃N | High | Mild conditions, suitable for sensitive substrates. mdpi.com |
| Dess-Martin Periodinane | DMP, CH₂Cl₂, rt | High | Commercially available, avoids heavy metals. nih.gov |
| PCC | PCC, CH₂Cl₂, rt | Moderate-High | Can be acidic; potential for side reactions. |
| Bobbitt's Salt | Oxoammonium salt, acidic buffer | Good-Excellent | Direct chemoselective method on unprotected amine. nih.gov |
Dual Functional Group Reactivity: Chemoselectivity and Orthogonal Protection Strategies
The synthetic utility of this compound is greatly enhanced by the ability to selectively manipulate its amino and hydroxyl groups. This is typically achieved through chemoselective reactions or by employing an orthogonal protection strategy, where one functional group can be selectively deprotected without affecting the other. iris-biotech.de
Chemoselective Derivatization: It is possible to achieve selective derivatization without protecting groups under specific conditions. For instance, O-acylation of the hydroxyl group can be performed on the unprotected amino alcohol. By conducting the reaction with an acyl chloride or anhydride in a strong acid like trifluoroacetic acid or methanesulfonic acid, the amino group is protonated to form an ammonium salt. beilstein-journals.org This deactivates its nucleophilicity, allowing the hydroxyl group to be selectively acylated.
Orthogonal Protection Strategies: The most versatile approach for the differential functionalization of the amino and hydroxyl groups involves orthogonal protecting groups. The amino group is commonly protected as a tert-butyl carbamate (B1207046) (Boc), while the hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether.
The general strategy is as follows:
Selective N-Protection: The amino group is selectively protected, most commonly using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to form N-Boc-6-aminobicyclo[2.2.1]heptan-2-ol. organic-chemistry.org
O-Derivatization/Protection: With the amine secured, the hydroxyl group is free to react. It can be acylated, alkylated, or protected with a group orthogonal to the Boc group, such as a silyl ether using the corresponding silyl chloride (e.g., TBDMSCl) and a base like imidazole.
Selective Deprotection: The orthogonality of this scheme is its key feature. The silyl ether can be removed using fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) without affecting the Boc group. Conversely, the Boc group can be removed with strong acid (e.g., TFA) while the silyl ether remains intact.
This strategy allows for sequential, controlled reactions at either functional group, opening pathways to a wide array of complex derivatives.
The table below summarizes common orthogonal protecting groups suitable for this compound.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N) | Strong Acid (TFA, HCl) organic-chemistry.org |
| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF, HF) |
| Hydroxyl | Benzyl | Bn | BnBr, NaH | H₂, Pd/C |
Investigation of Ring-Opening and Rearrangement Pathways Specific to the Bicyclo[2.2.1]heptane Skeleton
The rigid bicyclo[2.2.1]heptane (norbornane) skeleton of this compound is characterized by significant ring strain, which predisposes it to a variety of skeletal rearrangements, particularly under conditions that generate a carbocation.
Wagner-Meerwein Rearrangement: The most prominent rearrangement for the norbornyl system is the Wagner-Meerwein rearrangement. iris-biotech.deresearchgate.net In the context of this compound, treatment with a strong acid would protonate the hydroxyl group, leading to its departure as a water molecule. This generates a secondary carbocation at the C-2 position. This carbocation is highly susceptible to rearrangement to alleviate ring strain. A 1,2-shift of the C1-C6 bond to the C2 position results in the expansion of the five-membered ring and contraction of the six-membered ring, yielding the thermodynamically more stable bicyclo[3.1.1]heptane or bicyclo[3.2.1]octane skeleton. thieme-connect.demsu.edu For example, fluoroalkoxylation of bicyclic alkenes like camphene (B42988) using Selectfluor proceeds via a Wagner-Meerwein rearrangement. beilstein-journals.org
Ring-Opening Reactions: Under certain conditions, the strained bicyclic system can undergo ring-opening reactions. For instance, studies on related pyrazine-fused norbornene diols have shown that treatment with Swern oxidation reagents can lead to an unexpected ring-opening of the bicyclic system to form a cyclopentane (B165970) derivative. mdpi.comresearchgate.net While this specific reaction involves a diol, it highlights the potential for the strained skeleton to undergo fragmentation under oxidative conditions. Furthermore, retro-aldol reactions have been observed in N-Boc protected 7-azabicyclo[2.2.1]heptan-2-ol systems, leading to functionalized pyrrolidine (B122466) scaffolds, driven by the release of ring strain. nih.gov These examples underscore the diverse reaction pathways available to the bicyclo[2.2.1]heptane core, which are heavily influenced by the substituents and reaction conditions.
Applications of 6 Aminobicyclo 2.2.1 Heptan 2 Ol and Its Derivatives in Asymmetric Synthesis and Catalysis
Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactionsd-nb.inforesearchgate.netpsu.edursc.orgrsc.org
The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. rsc.orgmdpi.com Derivatives of 6-aminobicyclo[2.2.1]heptan-2-ol, often derived from camphor (B46023), serve as effective chiral ligands. scirp.orgscirp.org Their rigid bicyclo[2.2.1]heptane skeleton ensures a predictable and stable coordination environment around the metal center, which is crucial for achieving high levels of stereocontrol. These ligands form complexes with various transition metals, including ruthenium, rhodium, and palladium, creating catalysts that are effective in a range of asymmetric reactions. d-nb.infodicp.ac.cn
Enantioselective Organometallic Additions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)d-nb.infopsu.edu
The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. psu.edumdpi.com Chiral amino alcohol ligands derived from the bicyclo[2.2.1]heptane framework have proven highly effective in catalyzing this transformation with moderate to excellent enantioselectivity. scirp.org
These ligands form a chiral complex with diethylzinc, which then coordinates the aldehyde in a specific orientation, leading to a preferential attack on one of the prochiral faces of the carbonyl group. scirp.org For instance, camphor-derived amino alcohols have been successfully used as ligands in the addition of diethylzinc to benzaldehyde. scirp.orgscirp.org
A notable example involves the use of camphor-based ONN ligands. The N-methylation of these ligands was found to be crucial for high enantioselectivity. As shown in the table below, the use of a methylated ligand derived from exo-N-[2-(N,N-dimethylamino)benzyl]-(1R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol resulted in excellent yields and enantiomeric excesses (ee) for the addition of diethylzinc to various aromatic aldehydes. psu.edu
| Aldehyde | Yield (%) | ee (%) |
|---|---|---|
| 4-Tolylaldehyde | 86 | 98 |
| 2-Tolylaldehyde | 71 | >99 |
| 3-Tolylaldehyde | 87 | 96 |
| 4-iso-Propyl-benzaldehyde | 91 | 97 |
| Pyridine-3-carboxaldehyde | >99 | >99 |
Asymmetric Hydrogenation and Transfer Hydrogenationrsc.org
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. wikipedia.org Catalysts for this process often consist of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand. d-nb.infonih.gov Derivatives of this compound have been employed in this context.
Specifically, (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been used to generate a borane (B79455) oxazaborolidine catalyst. researchgate.net This catalyst was effective in the enantioselective reduction of specific oxime ethers, which is a form of transfer hydrogenation, to produce chiral amines with high enantiomeric purity. researchgate.net This application demonstrates the utility of the bicyclo[2.2.1]heptane framework in creating catalysts for stereoselective reduction reactions, which are crucial for synthesizing chiral building blocks for pharmaceuticals. researchgate.net For example, this method was used in the asymmetric synthesis of two 5-lipoxygenase inhibitors, (R)-N-1-(benzofuran-2-yl)ethyl-N-hydroxyurea and (R)-N-1-(benzo[b]thiophen-2-yl)ethyl-N-hydroxyurea, achieving 99% ee and 95% ee, respectively. researchgate.net
Asymmetric Epoxidation and Dihydroxylation Reactionsrsc.org
Asymmetric epoxidation and dihydroxylation are critical reactions for introducing chirality into molecules by converting alkenes into chiral epoxides and diols. utsouthwestern.edu While direct application of this compound derivatives as ligands for these specific reactions is not extensively documented in the provided sources, the principles of asymmetric catalysis suggest their potential.
The Sharpless Asymmetric Dihydroxylation (AD), for instance, uses chiral ligands to control the facial selectivity of the dihydroxylation of an alkene. acs.org This strategy has been used to install the epoxide moiety in the synthesis of complex molecules like cryptophycin (B1240208) 52. acs.org Similarly, metal-catalyzed epoxidations, often using vanadium or titanium complexes, rely on the stereochemical environment created by the catalyst to achieve selectivity. utsouthwestern.edumdpi.com The rigid and well-defined structure of this compound derivatives makes them promising candidates for development as ligands in such catalytic systems, aiming to control the stereoselective oxidation of olefins.
Chiral Auxiliaries in Diastereoselective Transformationswikipedia.orgacs.orgwikipedia.orgsioc-journal.cn
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. The bicyclo[2.2.1]heptane framework, due to its conformational rigidity and steric bulk, is an effective scaffold for creating such auxiliaries.
Diels-Alder Reactions with Controlled Stereoselectivitywikipedia.orgwikipedia.org
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four new stereocenters. libretexts.org Chiral auxiliaries are frequently used to control the facial selectivity and endo/exo selectivity of this reaction.
Derivatives of the bicyclo[2.2.1]heptane system have been used both as the dienophile and as part of the chiral auxiliary itself. An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid was achieved using an enantioselective Diels-Alder reaction as a key step. eurekaselect.comnih.gov In a related example, the synthesis of enantiomerically pure (-)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid was accomplished through a Diels-Alder cycloaddition with endo selectivity, employing a chiral α,β-didehydroalanine derivative. acs.org
Furthermore, a chiral auxiliary derived from 10-mercaptoisoborneol, which shares the bicyclo[2.2.1]heptane skeleton, was used to synthesize bicyclo[2.2.1]heptane lactones via an asymmetric Diels-Alder reaction. rsc.org Similarly, a chiral cis-β-sulfinylacrylate prepared from (1R, 2S, 3R)-3-mercapto-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol reacted with cyclopentadiene (B3395910) to yield Diels-Alder adducts with exceptionally high diastereoselectivity. sioc-journal.cn
Stereoselective Aldol (B89426) and Michael Additionsacs.org
Stereoselective aldol and Michael additions are fundamental C-C bond-forming reactions in organic synthesis. Chiral auxiliaries play a crucial role in controlling the stereochemistry of these reactions. scirp.org For example, chiral oxazolidinones, famously developed by Evans, are widely used to direct the stereoselective alkylation and aldol reactions of enolates. harvard.edu
While the direct use of this compound as a chiral auxiliary in aldol or Michael additions is not explicitly detailed in the provided research, the structural principles are transferable. The rigid bicyclic framework can create a sterically biased environment, similar to other successful auxiliaries, to control the approach of electrophiles to the enolate. The development of auxiliaries based on this scaffold for stereoselective aldol and Michael additions represents a logical extension of its demonstrated utility in other asymmetric transformations. researchgate.net
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product. The rigid structure of this compound and its analogues makes them effective resolving agents and catalysts in these transformations.
Research has demonstrated the utility of this scaffold in enzymatic and non-enzymatic kinetic resolutions. For instance, N-protected racemic di-exo- and di-endo-3-aminobicyclo[2.2.1]heptane-2-methanols have been successfully resolved through lipase-catalyzed O-acylation. researchgate.net In these resolutions, various lipases exhibited a preference for the (2S)-enantiomer, leading to efficient separation. researchgate.net
A notable example of non-enzymatic kinetic resolution involves the use of chiral organotin catalysts. A highly enantioselective kinetic resolution of racemic 1,3-amino alcohols was achieved via O-acylation using a chiral organotin catalyst, with selectivity factors (s factors) reaching over 600. researchgate.net This method proved effective for a range of alkyl- and aryl-substituted 1,3-amino alcohols. researchgate.net
Furthermore, a genetically engineered Saccharomyces cerevisiae yeast strain has been utilized for the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one through asymmetric bioreduction. lu.se This biocatalytic approach yielded the enantioenriched ketone and the corresponding endo-(-)-2-alcohol. lu.se
Table 1: Examples of Kinetic Resolution Utilizing Bicyclic Scaffolds
| Racemic Substrate | Catalyst/Reagent | Method | Key Finding |
| N-Protected di-exo/di-endo-3-aminobicyclo[2.2.1]heptane-2-methanols | Lipase (B570770) | O-acylation | Preference for the (2S)-enantiomer. researchgate.net |
| Racemic 1,3-amino alcohols | Chiral Organotin Catalyst | O-acylation | High enantioselectivity with s factors >600. researchgate.net |
| Racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one | Genetically Engineered S. cerevisiae | Asymmetric Bioreduction | Successful kinetic resolution to yield enantioenriched products. lu.se |
Asymmetric Organocatalysis Utilizing the Bicyclic Amino Alcohol Scaffold
The field of asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysis. beilstein-journals.org The this compound scaffold is particularly well-suited for the design of organocatalysts due to its rigid structure and the presence of both amino and hydroxyl functional groups, which can act as hydrogen-bond donors and acceptors to activate substrates. mdpi.com
Derivatives of this bicyclic amino alcohol have been successfully employed as ligands in various organocatalytic reactions. For example, novel chiral ONN ligands derived from camphor, a related bicyclic structure, have been synthesized and applied in the asymmetric alkylation of aldehydes with diethylzinc, achieving high enantioselectivities (up to 99% ee). psu.eduresearchgate.net These ligands, featuring a secondary central nitrogen and an N-methylated ONN motif, proved to be efficient catalysts. psu.edu
The development of organocatalysts based on this framework has enabled formal [4+2] cycloaddition reactions, providing rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.org This highlights the potential of the bicyclic scaffold to facilitate complex bond formations with high stereocontrol.
Moreover, the principles of organocatalysis have been extended to the asymmetric construction of other complex bridged systems, such as 2,6-diazabicyclo[2.2.2]octanes, demonstrating the broad applicability of these catalytic strategies. nih.gov
Development of Novel Chiral Building Blocks and Scaffolds for Complex Molecule Synthesis
The this compound framework serves as a versatile chiral building block for the synthesis of more complex molecules. cymitquimica.com Its rigid conformation and defined stereochemistry make it an ideal starting material for the construction of intricate molecular architectures, including natural products and pharmaceuticals.
This scaffold can participate in a variety of chemical transformations, such as Diels-Alder reactions and rearrangement reactions, to generate functionalized derivatives. For instance, derivatives of bicyclo[2.2.1]heptane have been used in the synthesis of small molecule inhibitors of the JAK family of kinases, which are implicated in inflammatory diseases. google.com
The synthesis of novel conformationally locked carbocyclic nucleoside analogues has also been achieved using bicyclo[2.2.1]heptane-based structures. researchgate.net These compounds are designed to mimic the North conformation of natural nucleosides and have potential as antiviral agents. uochb.cz The rigid bicyclic system effectively locks the conformation of the nucleoside analogue, which can influence its biological activity. uochb.cz
Furthermore, the amenability of the bicyclic scaffold to functionalization allows for the creation of a diverse library of chiral building blocks with varying substitution patterns, which is crucial for structure-activity relationship (SAR) studies in drug discovery. activate-scientific.com
Table 2: Examples of Complex Molecules Synthesized from Bicyclic Scaffolds
| Target Molecule Class | Bicyclic Precursor | Synthetic Strategy | Reference |
| JAK Kinase Inhibitors | 2-(4-Aminobicyclo[2.2.1]heptan-1-yl)acetonitrile | Multi-step synthesis | google.com |
| Carbocyclic Nucleoside Analogues | Bicyclo[2.2.1]heptane derivatives | Multi-step synthesis | researchgate.netuochb.cz |
| Chiral ONN Ligands | Camphor-derived amino alcohols | Reductive amination and N-methylation | psu.edu |
Role as Peptidomimetics and Conformationally Constrained Amino Acid Surrogates
The rigid bicyclic structure of 6-aminobicyclo[2.2.1]heptane derivatives makes them excellent candidates for use as peptidomimetics and conformationally constrained amino acid surrogates. eurekaselect.comnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and bioavailability.
By incorporating the bicyclic scaffold into a peptide sequence, it is possible to enforce specific secondary structures, such as β-turns and γ-turns. An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed to create a novel γ-turn mimic. eurekaselect.comnih.gov Structural analysis using NMR spectroscopy confirmed the presence of an intramolecular hydrogen bond, which is characteristic of a turn structure. eurekaselect.comnih.gov
These conformationally constrained amino acid surrogates are valuable tools for studying peptide-protein interactions and for the design of new therapeutic agents. The inherent conformational bias of these building blocks can lead to the formation of predictable secondary structures in relatively short oligomers, creating foldamers with specific functions. researchgate.net The ability to control the three-dimensional structure of peptides is crucial for their biological activity.
Future Perspectives and Emerging Research Directions in Bicyclo 2.2.1 Heptane Amino Alcohol Chemistry
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The synthesis of complex chiral molecules like 6-aminobicyclo[2.2.1]heptan-2-ol and its derivatives is poised to benefit significantly from the integration of advanced synthetic methodologies. While specific applications of flow chemistry and photoredox catalysis to this particular amino alcohol are not yet widely reported, the broader trends in organic synthesis suggest a promising future.
Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and reaction control, particularly for multi-step syntheses. The synthesis of bicyclic amino alcohols, which can involve hazardous reagents or intermediates, could be rendered safer and more efficient in flow reactors. Future research will likely focus on developing integrated flow sequences for the synthesis and derivatization of this compound, enabling on-demand production and library synthesis for screening purposes.
Photoredox Catalysis: This rapidly evolving field has enabled novel transformations under mild conditions. The application of photoredox/cobalt dual catalysis for the dehydrogenation of N-heterocycles at room temperature showcases the potential for such methods in modifying complex scaffolds. acs.org Future directions could involve the use of photoredox catalysis for the late-stage functionalization of the bicyclo[2.2.1]heptane core or for the stereoselective introduction of the amino or hydroxyl groups, potentially leading to more direct and atom-economical synthetic routes.
Design of Sustainable and Green Synthetic Routes to this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes to valuable chemical entities. For this compound, future research will likely prioritize the development of more sustainable and environmentally benign synthetic strategies.
One promising avenue is the use of hydrogen borrowing catalysis for the amination of bio-based alcohols, a method that generates water as the only byproduct. mdpi.com Adapting this methodology to bicyclic alcohols derived from renewable feedstocks could provide a greener pathway to the target amino alcohol. Another approach involves leveraging water as a solvent for key reactions, such as the Diels-Alder cycloaddition, to construct the bicyclic framework. mjcce.org.mk The development of catalytic, enantioselective methods that minimize the use of stoichiometric reagents and reduce waste streams will be a key focus.
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Hydrogen Borrowing Catalysis | Direct amination of a bicyclo[2.2.1]heptan-diol precursor. |
| Use of Aqueous Media | Diels-Alder reaction to form the bicyclo[2.2.1]heptene backbone. |
| Biocatalysis | Enzymatic resolution of racemic mixtures or stereoselective synthesis. |
Exploration of Novel Catalytic Systems Based on this compound Ligands
The chiral 1,2-amino alcohol motif within this compound makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The rigid bicyclic framework can enforce a well-defined chiral environment around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.
Future research will likely explore the synthesis of a diverse library of ligands derived from this compound and their application in a wide range of asymmetric reactions. The unique stereochemistry of the bicyclo[2.2.1]heptane scaffold can be systematically varied to fine-tune the catalytic performance. The development of catalysts based on this scaffold could lead to new and efficient methods for the synthesis of other chiral molecules. The related bicyclo[2.2.1]heptane framework has already been incorporated into N,N'-diarylsquaramide skeletons to create selective antagonists, demonstrating the versatility of this structural motif in the design of functional molecules. nih.govrsc.org
Advanced Computational Design of Derivatives with Tailored Stereochemical and Catalytic Properties
Computational chemistry is becoming an indispensable tool in the design and optimization of functional molecules. For derivatives of this compound, computational methods such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into their properties and interactions.
Researchers are already using computational studies to predict the stereochemical outcomes of reactions involving bicyclo[2.2.1]heptane derivatives and to design novel compounds with specific electronic or binding properties. rsc.orgsemanticscholar.orgresearchgate.net In the future, we can expect a more integrated approach where computational screening and design are used to:
Predict the most effective ligand structures for specific catalytic applications.
Understand the mechanism of action of catalysts derived from these amino alcohols.
Design derivatives with optimized binding affinities for biological targets.
Explore the potential of these scaffolds in entirely new contexts, such as high-density energy materials. researchgate.net
Multidisciplinary Applications Beyond Traditional Organic Synthesis (e.g., Material Science, Chemical Biology)
The unique structural and chemical properties of this compound and its derivatives suggest a broad range of potential applications beyond their use as synthetic intermediates or ligands.
Material Science: The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it an interesting building block for new materials. ontosight.aicymitquimica.com Derivatives could be incorporated into polymers to control their stereochemistry and physical properties, or used to create novel liquid crystals or functional materials. For instance, bicyclo[2.2.1]heptane derivatives have been used to create hybrid adducts with C60 fullerenes. researchgate.net
Chemical Biology and Medicinal Chemistry: The bicyclo[2.2.1]heptane scaffold is a recognized bioisostere, capable of mimicking other cyclic structures in biologically active molecules. nih.gov Derivatives of this compound could be explored as:
Conformationally constrained peptide mimics: The rigid backbone can be used to design peptidomimetics with defined secondary structures.
Scaffolds for drug discovery: The amino and hydroxyl groups provide convenient handles for the attachment of various pharmacophores. Bicyclo[2.2.1]heptane-containing compounds have been investigated as CXCR2 selective antagonists for potential use as anti-cancer metastasis agents. nih.govrsc.org Furthermore, related 2-azabicyclo[2.2.1]heptane structures are key components of DPP-4 inhibitors like neogliptin. nih.gov
The table below summarizes some potential multidisciplinary applications:
| Field | Potential Application of this compound Derivatives |
| Material Science | Monomers for stereoregular polymers, building blocks for functional materials. |
| Chemical Biology | Probes to study protein-protein interactions, building blocks for peptidomimetics. |
| Medicinal Chemistry | Scaffolds for the development of novel therapeutic agents. |
Q & A
Q. What are the key synthetic routes for 6-Aminobicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence yield?
The synthesis typically involves three stages:
- Cycloaddition : A Diels-Alder reaction forms the bicyclic framework .
- Reduction : Catalytic hydrogenation or LiAlH₄ introduces the amino group at position 6 .
- Hydroxylation : Oxidation (e.g., Sharpless dihydroxylation) or stereoselective hydroxylation at position 2 .
Critical factors : - Temperature (0–25°C) during reduction minimizes side reactions like over-reduction of the amino group .
- Solvent polarity (e.g., THF vs. ethanol) affects stereochemical outcomes due to steric constraints in the bicyclic system .
Yield optimization : Use excess NaBH₄ for amino group stability (yields ~65–75%) .
Q. How can NMR spectroscopy confirm the stereochemistry of this compound?
- ¹H NMR :
- ¹³C NMR :
Advanced Research Questions
Q. How do steric and electronic effects in the bicyclic framework influence nucleophilic substitution reactions?
The rigid norbornane structure imposes steric hindrance:
- Steric effects : Bulky substituents at C-6 (amino) hinder SN2 mechanisms, favoring SN1 pathways with carbocation intermediates .
- Electronic effects : The electron-withdrawing hydroxyl group at C-2 stabilizes transition states in ring-opening reactions (e.g., with Grignard reagents) .
Case study : Reaction with methyl iodide under basic conditions yields N-methyl derivatives with >90% regioselectivity for C-6 due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by 10-fold) may arise from:
- Stereochemical impurities : Enantiomeric excess (ee) <95% leads to mixed activity profiles .
- Assay conditions : pH-dependent protonation of the amino group alters binding affinity to targets like chemokine receptors .
Resolution : - Use chiral HPLC to confirm ee >99% .
- Standardize assay buffers (pH 7.4, 150 mM NaCl) to mimic physiological conditions .
Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis?
- DFT calculations :
- MD simulations :
- Predict binding modes to enzymes like cytochrome P450, highlighting hydrophobic interactions with the bicyclic core .
Methodological Guidance
Q. Designing experiments to analyze thermal stability under pyrolysis conditions
- Procedure :
- Key variables :
Q. Optimizing enantioselective synthesis for pharmacological studies
- Chiral catalysts :
- Kinetic resolution :
- Yield vs. ee trade-off : Higher catalyst loading (5 mol%) improves ee but reduces yield by 10–15% .
Critical Analysis of Contradictory Evidence
- Stereochemical assignments : reports endo configuration for pharmacological activity, while suggests exo derivatives bind more tightly to receptors. This discrepancy may stem from differences in assay systems (e.g., cell-free vs. cellular assays) .
- Thermal stability : Pyrolysis studies () indicate decomposition at 250°C, whereas synthetic protocols () use reflux conditions (100–150°C) without degradation. Contamination by trace metals in earlier studies may accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
